7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antidepressant and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromenone structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can target the piperazine ring or the chromenone structure, leading to different derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups to create analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of analogs with different pharmacological profiles .
Scientific Research Applications
7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity and leading to antidepressant and antipsychotic effects . The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A well-known antipsychotic that also features a piperazine ring and fluorophenyl group.
Quetiapine: Another antipsychotic with a similar piperazine structure.
Sitagliptin: A diabetes medication that includes a piperazine ring.
Uniqueness
What sets 7-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one apart is its unique combination of a chromenone structure with a piperazine ring and fluorophenyl group. This combination provides a distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3/c28-21-6-8-22(9-7-21)30-14-12-29(13-15-30)16-17-32-23-10-11-24-26(18-23)33-19-25(27(24)31)20-4-2-1-3-5-20/h1-11,18-19H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWABZZIVZBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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